3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H19N7O2S and its molecular weight is 409.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its diverse biological activities.
Mode of Action
It is known that indole derivatives, which share some structural similarities with this compound, can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could impact multiple biochemical pathways
Result of Action
It is known that indole derivatives can have diverse biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
Biological Activity
The compound 3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of bioactive molecules with potential therapeutic applications. Its structure incorporates a triazolo-pyrimidine framework, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A triazolo moiety that enhances its interaction with biological targets.
- A piperazine ring which is often associated with various pharmacological effects.
- A naphthalene sulfonyl group that may improve lipophilicity and receptor binding affinity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, revealing significant pharmacological properties:
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer effects. For example, the presence of naphthalene and triazole rings has been linked to the inhibition of cancer cell proliferation. The compound was tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound also showed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzyme Activity : The piperazine moiety is known to interact with various enzymes, potentially inhibiting pathways critical for cancer cell survival and proliferation.
- Receptor Binding : The sulfonyl group enhances binding affinity to specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Studies show that treatment with this compound can lead to increased levels of caspase activation in cancer cells, indicating a potential apoptotic effect.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on HT-29 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3.
- In Vivo Efficacy : In murine models bearing xenograft tumors, administration of the compound led to significant tumor regression compared to control groups.
Properties
IUPAC Name |
3-methyl-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S/c1-24-18-17(22-23-24)19(21-13-20-18)25-8-10-26(11-9-25)29(27,28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQBCSFEXFZRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.